acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core, a (2S)-2-amino-5-(diaminomethylideneamino)pentanoyl side chain, and an N-(4-nitrophenyl) substituent . Its uniqueness arises from:
- 4-Nitrophenyl group: This electron-withdrawing substituent increases electrophilicity and may improve binding affinity in biological systems.
- Pyrrolidine ring: The rigid, five-membered ring contributes to conformational stability and influences stereochemical interactions.
The compound is utilized in industrial catalysis and pharmaceutical research due to its versatile reactivity and structural complexity .
Properties
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4.C2H4O2/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28;1-2(3)4/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPRULLFSXZCF-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746646 | |
| Record name | Acetic acid--N~5~-(diaminomethylidene)-L-ornithyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157054-08-5 | |
| Record name | Acetic acid--N~5~-(diaminomethylidene)-L-ornithyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound acetic acid; (2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide represents a complex structure with potential biological activities, particularly in the realms of antimicrobial and antitumor properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its presence in various bioactive molecules. The incorporation of acetic acid and specific amino acid derivatives enhances its potential interactions with biological targets.
Antimicrobial Activity
Research has identified pyrrolidine carboxamides as promising InhA inhibitors , targeting the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is critical for the fatty acid elongation cycle, making it a valuable target for developing antituberculosis agents. A study reported that certain pyrrolidine carboxamides exhibited IC50 values as low as 10.05 μM , indicating potent inhibitory effects against this target .
Antitumor Properties
The pyrrole-carboxamide skeleton is associated with various marine natural products known for their antitumor activities. Compounds with similar structures have shown effectiveness against cancer cell lines, suggesting that the compound may also possess such properties due to its structural similarities .
Case Studies and Research Findings
- Pyrrolidine Carboxamide Derivatives : A study synthesized thirty-two new sulphonamide pyrrolidine carboxamide derivatives, demonstrating significant antiplasmodial activity against Plasmodium falciparum. Some derivatives achieved IC50 values between 2.40 and 8.30 μM , showcasing their potential as effective therapeutic agents .
- Binding Affinities : Molecular docking studies have indicated that compounds similar to the one under review can effectively bind to critical enzymes such as PfNMT (N-myristoyltransferase), which is a confirmed drug target in malaria treatment .
- Diverse Pharmacological Profiles : The biological activity of pyrrole derivatives extends beyond antimicrobial and antitumor effects. They are also known to inhibit key enzymes involved in various metabolic pathways, including MAO-A and MAO-B, which are relevant in neuropharmacology .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have identified pyrrolidine carboxamides, including derivatives of the compound , as novel inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This enzyme plays a crucial role in the fatty acid elongation cycle, making it a prime target for developing new antituberculosis agents. High-throughput screening has shown that modifications to the pyrrolidine structure can significantly enhance inhibitory potency against InhA, with some compounds exhibiting over 160-fold improvements after optimization .
2. Drug Development
The structural characteristics of pyrrolidine derivatives allow for the exploration of their use as drug candidates. The compound's ability to modulate biological pathways makes it a candidate for treating various diseases, including metabolic disorders and cancer. For instance, certain pyrrolidine derivatives have been shown to exhibit agonistic activity on cannabinoid receptors, which are implicated in pain relief and anti-inflammatory responses .
3. Synthesis of Bioactive Compounds
The synthesis methods for pyrrolidine derivatives have advanced significantly, allowing for the rapid generation of compound libraries that can be screened for biological activity. Techniques such as solution-phase synthesis have enabled the creation of diverse tricyclic pyrrole-2-carboxamides which are currently being tested against various biological targets . These libraries facilitate the identification of lead compounds for further development.
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. The binding interactions between the compound and target enzymes can be studied using crystallography and molecular modeling techniques to understand the mechanism of action better . Such studies are crucial for designing more effective inhibitors with fewer side effects.
2. Peptide Synthesis
Acetic acid; (2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide can serve as a building block in peptide synthesis. Its functional groups enable it to participate in peptide bond formation, leading to the generation of complex peptides that may exhibit enhanced biological activities compared to simpler analogs .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The compound is compared to four classes of analogs (Table 1):
Analysis of Structural Impact on Properties
A. Diaminomethylideneamino Groups
The presence of diaminomethylideneamino groups in the target compound distinguishes it from simpler acetic acid derivatives like Acetyl-L-carnitine. These groups enable selective interactions with metal ions and biomolecules, enhancing its utility in coordination chemistry .
B. 4-Nitrophenyl vs. Other Aromatic Substituents
- The 4-nitrophenyl group in the target compound increases electrophilicity compared to ethoxyphenyl () or methoxyphenyl () analogs. This enhances reactivity in nucleophilic substitution reactions .
- In contrast, electron-donating groups (e.g., ethoxy in ) reduce electrophilicity but improve solubility in hydrophobic environments .
C. Pyrrolidine Ring Modifications
- The pyrrolidine ring in the target compound is substituted with a carboxamide group, whereas analogs like N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide () feature positional isomerism (2-yl vs. 3-yl substitution). This alters steric hindrance and binding specificity .
Industrial Catalysis
The diaminomethylideneamino groups in the target compound facilitate metal ion coordination, making it effective in asymmetric catalysis. In contrast, Acetyl-L-carnitine lacks such groups and is primarily used in biochemical applications .
Stability and Reactivity
- The 4-nitrophenyl group enhances stability under acidic conditions compared to thiophene or pyrazole-containing analogs ().
- Pyrrolidine-based analogs () exhibit faster hydrolysis rates due to less steric protection of the amide bond .
Preparation Methods
Synthesis of N-(4-Nitrophenyl)Pyrrolidine-2-Carboxylic Acid
The proline core is functionalized via nucleophilic aromatic substitution (S<sub>N</sub>Ar) between L-proline and 4-fluoronitrobenzene under basic conditions.
Procedure :
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L-Proline (10 mmol) and 4-fluoronitrobenzene (12 mmol) are refluxed in a 1:1 ethanol-water solution with K<sub>2</sub>CO<sub>3</sub> (15 mmol) for 24 hours.
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The mixture is cooled, filtered, and acidified to pH 2 with HCl to precipitate the product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Temperature | Reflux (≈78°C) |
| Solvent System | Ethanol:H<sub>2</sub>O (1:1) |
| Yield | 70–90% |
Activation and Coupling with the Amidino-Pentanoyl Moiety
The carboxylic acid group of the N-(4-nitrophenyl)pyrrolidine-2-carboxylic acid is activated to enable peptide bond formation with the amidine-containing fragment.
Activation :
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The acid (5 mmol) is treated with thionyl chloride (SOCl<sub>2</sub>) (15 mmol) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.
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The resulting acid chloride is isolated via rotary evaporation.
Coupling :
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The acid chloride is reacted with (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid (5.5 mmol) in DCM with triethylamine (TEA) (10 mmol) as a base.
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Yield: 65–75% after column chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>:MeOH 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | SOCl<sub>2</sub> |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Purification | Column Chromatography |
Acetic Acid Salt Formation
The final product is converted to its acetic acid salt to enhance stability and solubility.
Procedure :
-
The free base (3 mmol) is dissolved in ethyl acetate and treated with acetic acid (3.3 mmol) at 0°C.
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The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.
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Yield: 85–90%.
Characterization :
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<sup>1</sup>H NMR (D<sub>2</sub>O): δ 8.15 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.30 (m, 1H, pyrrolidine-CH), 3.85 (m, 2H, amidine-NH<sub>2</sub>), 2.10 (s, 3H, CH<sub>3</sub>COO<sup>−</sup>).
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HPLC Purity : ≥98% (C18 column, 0.1% TFA in H<sub>2</sub>O/MeOH gradient).
Critical Analysis of Methodologies
Alternative Activation Strategies
While SOCl<sub>2</sub> is effective for acid chloride formation, HATU or EDC/HOBt coupling agents may improve yields in sensitive cases. For example, HATU-mediated coupling in DMF affords 80% yield with reduced racemization risk.
Protection of the Amidino Group
The diaminomethylideneamino group is prone to hydrolysis under acidic conditions. Patent data suggests using Boc protection during coupling, followed by TFA deprotection. This approach increases intermediate stability but adds two steps.
Scalability and Industrial Considerations
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Cost Efficiency : SOCl<sub>2</sub>-based activation is preferable for large-scale synthesis due to low reagent costs.
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Safety : Thionyl chloride requires handling under inert conditions, necessitating specialized equipment.
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Environmental Impact : Ethanol-water solvent systems align with green chemistry principles compared to DMF or DMSO .
Q & A
Q. Q1. What are the recommended analytical methods for confirming the purity and structural integrity of this compound?
Answer:
- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard. For TLC, employ silica gel plates with a chloroform:methanol (9:1) mobile phase .
- Structural Validation :
- NMR : Assign peaks for the guanidine group (δ ~8.5 ppm in -NMR) and the 4-nitrophenyl moiety (δ ~7.8–8.2 ppm). Confirm stereochemistry via -NMR coupling constants .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] and verify molecular weight (expected m/z = calculated from formula CHNO) .
Q. Q2. How can I optimize the synthesis of this compound to improve yield?
Answer:
- Key Steps :
- Use Pd(II) acetate and boronic acid derivatives for coupling reactions (e.g., Suzuki-Miyaura) to construct the pyrrolidine-carboxamide backbone. Catalyst loading should be 5 mol% with 2 equivalents of NaHCO in 2-methyltetrahydrofuran at 100°C .
- Protect the guanidine group with tert-butoxycarbonyl (Boc) during synthesis to prevent side reactions. Deprotect with trifluoroacetic acid (TFA) post-synthesis .
- Yield Improvement : Monitor reaction progress via LC-MS. Optimize solvent polarity (e.g., dioxane/water mixtures) to enhance intermediate solubility .
Advanced Research Questions
Q. Q3. How do I resolve contradictions in reported bioactivity data for this compound across different assays?
Answer:
- Experimental Design :
- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding artifacts from fluorescence-based assays (e.g., false positives due to compound aggregation) .
- Validate enzyme inhibition data with orthogonal assays: Compare results from colorimetric (e.g., pNA release at 405 nm) and fluorometric (e.g., FRET-based) methods .
- Data Analysis : Apply Hill slope analysis to distinguish competitive vs. non-competitive inhibition. A slope >1 suggests cooperative binding, requiring further mechanistic studies .
Q. Q4. What strategies are effective for studying this compound’s interaction with serine proteases?
Answer:
- Kinetic Studies : Perform time-dependent inhibition assays using chromogenic substrates (e.g., Tos-Gly-Pro-Lys-pNA). Calculate ratios under varying pH (5.0–8.0) to map catalytic efficiency .
- Structural Biology : Co-crystallize the compound with trypsin-like proteases. Resolve structures at 1.8–2.2 Å resolution using X-ray crystallography to identify hydrogen bonds between the guanidine group and Asp189 in the S1 pocket .
Q. Q5. How can I mitigate stability issues during long-term storage?
Answer:
- Storage Conditions : Lyophilize the compound and store at -80°C under argon. Avoid aqueous buffers with pH >7.0, as the 4-nitrophenyl group hydrolyzes under alkaline conditions .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., free 4-nitroaniline) .
Methodological Comparison Tables
Q. Table 1. Analytical Techniques for Structural Confirmation
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc) (5 mol%) | 20% increase vs. PdCl |
| Solvent | 2-MeTHF/HO (4:1) | Enhances boronic acid coupling |
| Temperature | 100°C | Reduces side-product formation |
Safety and Handling Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
